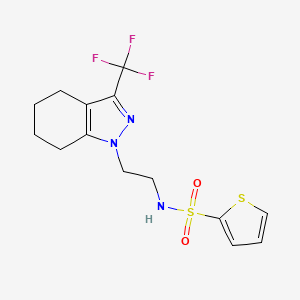

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O2S2/c15-14(16,17)13-10-4-1-2-5-11(10)20(19-13)8-7-18-24(21,22)12-6-3-9-23-12/h3,6,9,18H,1-2,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROUZZZZQJZRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide has shown promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Study:

A study demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low micromolar concentrations. The presence of the trifluoromethyl group significantly improved its antibacterial potency compared to similar compounds without this modification.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases related to cell proliferation.

Case Study:

In research involving human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The compound's ability to modulate signaling pathways associated with cell survival was a focal point of these studies.

Synthetic Approaches

The synthesis of this compound can be achieved through several methods:

- Starting Materials : The synthesis typically begins with commercially available thiophene derivatives and trifluoromethylated indazole precursors.

- Reaction Conditions : A common approach involves coupling reactions facilitated by palladium or copper catalysts under mild conditions to form the desired sulfonamide linkage.

- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

作用机制

The mechanism of action of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to anti-cancer and anti-microbial effects . The sulfonamide and thiophene moieties are critical for the binding and inhibition of the enzyme’s active site .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide)

- Structure : Shares the same tetrahydroindazol core but replaces the ethyl-thiophene sulfonamide with an acetamide group.

- Key Differences: The acetamide (CONEt₂) group lacks the sulfonamide’s acidity (pKa ~10 for sulfonamide vs. ~16 for acetamide), reducing hydrogen-bond donor capacity. Lower molecular weight (387.42 g/mol vs. 442.46 g/mol) due to the absence of sulfur and thiophene .

Compound 13 (S)-2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)-N-(2-(3,5-difluorophenyl)-1-(2,2"-dioxo-1,1",2,2"-tetrahydro-[4,2':5',4"-terpyridin]-6'-y1)ethyl)acetamide

- Structure : Modifies the indazole core with difluoromethyl and tetrafluoro groups, increasing fluorination.

- Key Differences: Enhanced electron-withdrawing effects from additional fluorine atoms may improve metabolic stability but reduce solubility.

Sulfonamide Variants

BJ52316 (1-phenyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}methanesulfonamide)

- Structure : Replaces thiophene-2-sulfonamide with a phenyl-methanesulfonamide group.

- Key Differences :

N-(3-Acetylphenyl)thiophene-2-sulfonamide

- Structure : Retains the thiophene-2-sulfonamide group but links it to an acetylphenyl moiety instead of tetrahydroindazole.

Physicochemical and Pharmacokinetic Inferences

| Property | Target Compound | Compound 35 | BJ52316 |

|---|---|---|---|

| Molecular Weight | 442.46 | 387.42 | 387.42 |

| logP (Predicted) | ~2.8 | ~3.1 | ~3.5 |

| Hydrogen Bond Donors | 2 (sulfonamide NH) | 1 (acetamide NH) | 1 (sulfonamide NH) |

| TPSA (Ų) | ~90 | ~60 | ~70 |

- Target Compound Advantages :

- Balanced logP for membrane permeability.

- Higher polar surface area (TPSA) may improve solubility over BJ52314.

- Limitations :

- Synthetic complexity due to multiple functional groups.

Research Implications

The trifluoromethyl-tetrahydroindazole scaffold, combined with thiophene sulfonamide, positions this compound as a promising candidate for targeting enzymes like Trypanosoma brucei trypanothione synthetase (see –2). Its structural uniqueness lies in the synergy between the rigid, fluorinated indazole and the versatile sulfonamide, which is absent in simpler analogs like Compound 35 or non-heterocyclic variants . Further studies should explore its inhibitory activity against parasitic or cancer-related targets, leveraging the sulfonamide’s proven role in enzyme binding .

生物活性

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group and a thiophene sulfonamide moiety. Its molecular formula is , and its IUPAC name is derived from its substituents and functional groups. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on N-heterocycles have shown promising results against various viruses including hepatitis C virus (HCV) and influenza viruses. These compounds often inhibit viral replication through mechanisms such as interference with viral polymerases or proteases .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. In vitro studies have demonstrated that related sulfonamide derivatives can significantly inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, certain derivatives have reported IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Emerging research suggests that compounds with similar structures may possess anticancer properties. A study highlighted that indazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . The sulfonamide group may also contribute to this activity by affecting cellular signaling pathways involved in tumor growth.

Case Studies

- Antiviral Efficacy : In a study evaluating a series of indazole derivatives, one compound demonstrated an IC50 value of 0.35 μM against HCV NS5B polymerase, suggesting strong antiviral potential . This reinforces the hypothesis that this compound could exhibit similar activity.

- Anti-inflammatory Mechanism : A comparative study on various sulfonamide derivatives showed that one compound reduced edema in animal models by 93.8%, outperforming standard anti-inflammatory drugs like diclofenac . Such findings indicate that the target compound may also have significant therapeutic value in treating inflammatory conditions.

- Cancer Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that certain indazole derivatives can inhibit cell proliferation effectively. The mechanism was linked to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。